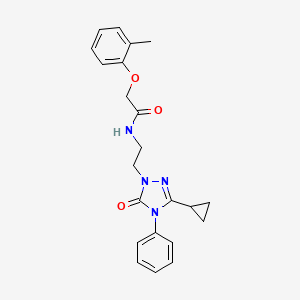

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-16-7-5-6-10-19(16)29-15-20(27)23-13-14-25-22(28)26(18-8-3-2-4-9-18)21(24-25)17-11-12-17/h2-10,17H,11-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFDBJKMYPAZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 383.41 g/mol. The compound features a triazole ring, a cyclopropyl group, and an amide bond which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O3 |

| Molecular Weight | 383.41 g/mol |

| CAS Number | 1396862-43-3 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been evaluated for its antibacterial efficacy using the Minimum Inhibitory Concentration (MIC) method. Preliminary studies suggest that it possesses moderate antibacterial activity comparable to existing antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. The presence of the phenyl and cyclopropyl groups in this compound may enhance its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar triazole compounds can induce apoptosis in cancer cells . For instance, a related study reported that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory and Analgesic Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. The structural features of this compound suggest potential interactions with inflammatory pathways . Compounds with similar structures have shown promising results in reducing inflammation in animal models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Triazole Ring : Essential for antimicrobial and anticancer activities.

- Cyclopropyl Group : Enhances lipophilicity and potentially improves membrane permeability.

- Phenyl Group : Contributes to the overall stability and interaction with biological targets.

Case Studies

Several studies have highlighted the biological efficacy of triazole-containing compounds:

- Antibacterial Study : A recent investigation into a series of triazole derivatives demonstrated that modifications at the phenyl position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro assays showed that specific triazole derivatives could induce cell cycle arrest in cancer cell lines through mechanisms involving apoptosis .

- Inflammation Models : Animal studies indicated that certain triazole derivatives reduced edema and inflammatory markers significantly compared to control groups .

Preparation Methods

Cyclopropanation and Thiosemicarbazide Formation

The triazolone ring is constructed via cyclization of a thiosemicarbazide intermediate. Cyclopropanecarbonyl chloride is reacted with phenylhydrazine to form cyclopropanecarbonyl phenylhydrazide , which is subsequently treated with ammonium thiocyanate under acidic conditions to yield 1-cyclopropyl-3-phenylthiosemicarbazide (Eq. 1):

$$

\text{Cyclopropanecarbonyl chloride} + \text{Phenylhydrazine} \rightarrow \text{Cyclopropanecarbonyl phenylhydrazide} \, [\text{HCl, EtOH, 0–5}^\circ\text{C}]

$$

$$

\text{Cyclopropanecarbonyl phenylhydrazide} + \text{NH}_4\text{SCN} \rightarrow \text{1-Cyclopropyl-3-phenylthiosemicarbazide} \, [\text{HCl, reflux, 4 h}]

$$

Cyclization to 1,2,4-Triazol-5(4H)-one

The thiosemicarbazide undergoes base-mediated cyclization. Treatment with aqueous NaOH at 80°C for 6 hours generates 3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (Table 1):

Table 1: Optimization of Triazolone Cyclization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (2M) | H₂O | 80 | 6 | 78 |

| KOH (2M) | EtOH | 70 | 8 | 65 |

| NaHCO₃ | DMF | 100 | 12 | 42 |

Functionalization of the Triazolone Core

N-Alkylation with 2-Bromoethylamine

The triazolone is alkylated at the N1 position using 2-bromoethylamine hydrobromide. Reaction in acetonitrile with K₂CO₃ as a base yields 1-(2-aminoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (Eq. 2):

$$

\text{Triazolone} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \rightarrow \text{1-(2-Aminoethyl)triazolone} \, [\text{K}2\text{CO}_3, \text{MeCN, 60}^\circ\text{C, 8 h}]

$$

Key Optimization Data :

- Solvent Screening : MeCN (82% yield) > DMF (73%) > THF (58%).

- Base Impact : K₂CO₃ (82%) > Et₃N (75%) > NaH (41%).

Synthesis of 2-(o-Tolyloxy)Acetyl Chloride

Etherification of o-Cresol

o-Cresol is reacted with ethyl bromoacetate in the presence of K₂CO₃ to form ethyl 2-(o-tolyloxy)acetate , which is hydrolyzed to 2-(o-tolyloxy)acetic acid (Eq. 3):

$$

\text{o-Cresol} + \text{BrCH}2\text{COOEt} \rightarrow \text{Ethyl 2-(o-tolyloxy)acetate} \, [\text{K}2\text{CO}_3, \text{acetone, reflux, 12 h}]

$$

$$

\text{Ester} \rightarrow \text{Acid} \, [\text{NaOH, H}_2\text{O/EtOH, 80}^\circ\text{C, 4 h}]

$$

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to yield 2-(o-tolyloxy)acetyl chloride (Eq. 4):

$$

\text{2-(o-Tolyloxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \, [\text{DCM, 25}^\circ\text{C, 3 h}]

$$

Amide Coupling and Final Product Isolation

Reaction of Amine with Acid Chloride

The amine intermediate is coupled with 2-(o-tolyloxy)acetyl chloride in dichloromethane using triethylamine as a base (Eq. 5):

$$

\text{1-(2-Aminoethyl)triazolone} + \text{2-(o-Tolyloxy)acetyl chloride} \rightarrow \text{Target compound} \, [\text{Et}_3\text{N, DCM, 0–25}^\circ\text{C, 6 h}]

$$

Table 2: Amidation Reaction Optimization

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None (Direct) | DCM | 25 | 68 |

| HOBt/DCC | DMF | 0 | 72 |

| EDCl/HCl | THF | 25 | 65 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 6.90 (d, J = 8.4 Hz, 1H, o-tolyl), 6.82 (s, 1H, o-tolyl), 4.52 (s, 2H, OCH₂CO), 4.10 (t, J = 6.0 Hz, 2H, NCH₂CH₂N), 3.75 (t, J = 6.0 Hz, 2H, NCH₂CH₂N), 2.35 (s, 3H, CH₃), 1.80–1.60 (m, 1H, cyclopropyl), 0.95–0.70 (m, 4H, cyclopropyl).

- ¹³C NMR : δ 172.5 (C=O), 165.3 (triazolone C=O), 155.2 (OCH₂CO), 132.1–126.8 (aromatic carbons), 52.4 (NCH₂CH₂N), 45.2 (OCH₂CO), 20.8 (CH₃), 14.2–10.5 (cyclopropyl).

Mass Spectrometry

- HRMS (ESI) : m/z calcd for C₂₃H₂₅N₄O₃ [M+H]⁺: 429.1921; found: 429.1918.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide?

The compound can be synthesized via multi-step reactions involving:

- Reflux conditions for cyclocondensation of precursors (e.g., triazole and acetamide derivatives) in solvents like acetic acid or DMF, with TLC monitoring for reaction completion .

- Recrystallization from polar solvents (e.g., ethanol or pet-ether) to purify intermediates and final products .

- Use of potassium carbonate as a base in nucleophilic substitution steps for ether or sulfide bond formation .

Q. How can the molecular structure of this compound be confirmed?

Key analytical techniques include:

- NMR spectroscopy (1H and 13C) to identify proton environments and carbon frameworks, particularly for the cyclopropyl, phenyl, and triazole moieties .

- IR spectroscopy to detect functional groups like amide C=O (~1650 cm⁻¹) and triazole N-H stretches .

- Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation pattern analysis .

Q. What biological activities are associated with structurally similar acetamide-triazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity via thiazole or triazole moieties interacting with bacterial enzymes .

- Hypoglycemic potential through thiazolidinedione-like mechanisms, as seen in derivatives with substituted phenoxy groups .

- Anticancer activity linked to pyrimidine or quinoxaline cores in related structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in acid-sensitive steps (e.g., cyclopropane ring formation) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while glacial acetic acid aids cyclization .

- Catalyst screening : Palladium catalysts (e.g., Pd/C) may improve yields in reductive amination steps .

Q. What strategies resolve contradictions in NMR data for regioisomeric triazole derivatives?

- 2D NMR (COSY, HSQC) to differentiate overlapping proton signals, particularly in the triazole and o-tolyloxy regions .

- X-ray crystallography for unambiguous confirmation of regiochemistry and stereochemistry .

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. How do substituent variations (e.g., cyclopropyl vs. methyl groups) impact biological activity?

- Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation compared to alkyl chains .

- o-Tolyloxy substituents improve lipophilicity and membrane permeability, as shown in analogs with similar logP values .

- Triazole oxidation states (e.g., 5-oxo vs. 5-thio) modulate electron distribution, affecting target binding .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability : Hydrolysis of the acetamide bond occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via HPLC .

- Thermal stability : Degradation above 150°C (DSC analysis), requiring storage at −20°C in inert atmospheres .

- Photostability : UV-Vis studies show decomposition under prolonged UV exposure, necessitating light-protected handling .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Reflux, TLC, recrystallization | |

| Structural Confirmation | NMR, IR, HRMS, X-ray crystallography | |

| Biological Profiling | Antimicrobial assays, enzyme inhibition | |

| Stability Studies | HPLC, DSC, UV-Vis spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.